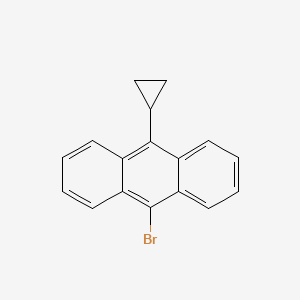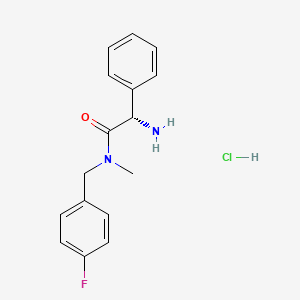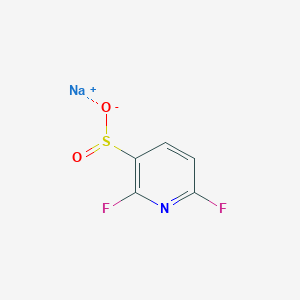![molecular formula C13H8BrN B13132329 6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)
6-Bromo-[1,1'-biphenyl]-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-[1,1’-biphenyl]-2-carbonitrile is an organic compound with the molecular formula C13H8BrN It is a derivative of biphenyl, where a bromine atom is substituted at the 6th position and a nitrile group at the 2nd position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,1’-biphenyl]-2-carbonitrile can be achieved through several methods. One common approach involves the bromination of [1,1’-biphenyl]-2-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 6-Bromo-[1,1’-biphenyl]-2-carbonitrile may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl amines or other reduced nitrogen derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of liquid crystals and other advanced materials.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 6-Bromo-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In materials science, its unique structure contributes to the properties of the resulting materials, such as liquid crystals. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-[1,1’-biphenyl]
- 2-Bromo-[1,1’-biphenyl]
- 3-Bromo-[1,1’-biphenyl]
Uniqueness
6-Bromo-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which imparts distinct reactivity and properties compared to other brominated biphenyl derivatives. This unique structure makes it valuable in specific synthetic and material applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C13H8BrN |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
3-bromo-2-phenylbenzonitrile |
InChI |
InChI=1S/C13H8BrN/c14-12-8-4-7-11(9-15)13(12)10-5-2-1-3-6-10/h1-8H |
Clave InChI |
ZKQYRXCIPJNOKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC=C2Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



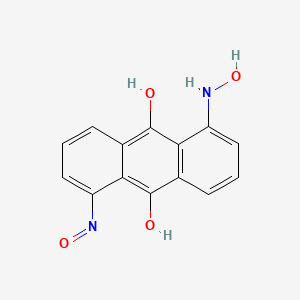

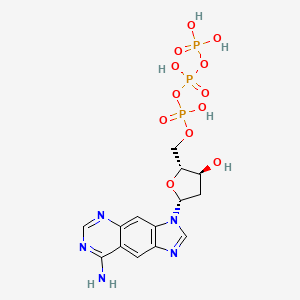
![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)


